Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 2,3-difluorobenzyl group, a hydroxy group, and an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting material could be ethyl acetoacetate, which reacts with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Introduction of the 2,3-Difluorobenzyl Group: The 2,3-difluorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with 2,3-difluorobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving pyrazole derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy group and the difluorobenzyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
- Ethyl 1-(2-fluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate
- Ethyl 1-(3,4-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate
- Ethyl 1-(2,3-dichlorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate
These compounds share similar structural features but differ in the nature and position of the substituents on the benzyl group. The unique combination of the 2,3-difluorobenzyl group and the hydroxy group in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12F2N2O3 |
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Molecular Weight |
282.24 g/mol |
IUPAC Name |
ethyl 2-[(2,3-difluorophenyl)methyl]-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-20-13(19)10-6-11(18)17(16-10)7-8-4-3-5-9(14)12(8)15/h3-6,16H,2,7H2,1H3 |
InChI Key |
WUALXRXVIWJUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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